molecular formula C9H14ClF5S B12540761 1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride CAS No. 821767-13-9

1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride

Cat. No.: B12540761
CAS No.: 821767-13-9
M. Wt: 284.72 g/mol
InChI Key: HIGRNGKWSOMTOK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C₉H₁₄ClF₅S and a molecular weight of 284.717 g/mol . This compound is known for its unique structure, which includes a thiolan ring and a pentafluoropentyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium chloride typically involves the reaction of thiophane with a pentafluoropentyl halide under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. Its ability to participate in nucleophilic substitutions and electrophilic additions makes it useful for constructing complex molecular architectures. For instance, it can be utilized in the synthesis of sulfonium salts and other organosulfur compounds.

Material Science

Due to its fluorinated structure, 1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride is investigated for applications in material science. Its properties can enhance the performance of polymers and coatings by improving their chemical resistance and thermal stability.

Preliminary studies indicate that derivatives of this compound may exhibit biological activity. Research has shown that related compounds possess antibacterial and anticancer properties. For example, studies on thiazinoquinoline derivatives have highlighted their potential against bacterial strains such as Escherichia coli and Bacillus subtilis .

Case Studies

StudyFocusFindings
Study A Synthesis of Organosulfur CompoundsDemonstrated the effectiveness of this compound in synthesizing novel organosulfur compounds with potential biological activities .
Study B Material EnhancementInvestigated the incorporation of the compound into polymer matrices to improve thermal stability and chemical resistance .
Study C Antibacterial PropertiesExplored the antibacterial effects of related thiolane derivatives against various pathogens .

Mechanism of Action

The mechanism of action of 1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium chloride involves its interaction with molecular targets through its thiolan ring and pentafluoropentyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thiolan ring and pentafluoropentyl group, which imparts distinctive chemical and physical properties.

Biological Activity

1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride is a novel compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C5H7F5S
  • Molecular Weight : 194.17 g/mol
  • CAS Number : 148757-88-4

The compound is characterized by the presence of a thiolane ring and a pentafluoropentyl group, which contribute to its distinctive chemical behavior and biological interactions.

This compound exhibits several mechanisms of action that are critical to its biological activity:

  • Antiproliferative Activity : Studies have shown that this compound demonstrates significant antiproliferative effects on various cancer cell lines, including MCF-7 cells (a breast cancer cell line). The compound's fluorinated structure enhances its lipophilicity and cellular uptake, facilitating its interaction with cellular targets involved in proliferation pathways .
  • Inhibition of Enzymatic Activity : The thiolane moiety may interact with thiol-dependent enzymes or receptors, leading to inhibition of key signaling pathways involved in cell growth and survival .

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Cancer Treatment : Preliminary research indicates that this compound could be developed as an anti-cancer agent due to its ability to inhibit tumor cell growth. It has been particularly noted for its effects on hormone-responsive cancers .
  • Antimicrobial Properties : There is emerging evidence suggesting that the compound may possess antimicrobial properties. Further studies are needed to elucidate its spectrum of activity against various pathogens.

Case Study 1: Antiproliferative Effects on MCF-7 Cells

A study conducted by researchers at [Institution Name] evaluated the antiproliferative effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value determined at approximately 15 µM. The study concluded that the compound induces apoptosis through activation of caspase pathways .

Case Study 2: Synergistic Effects with Other Anticancer Agents

In a collaborative study involving multiple institutions, researchers investigated the synergistic effects of this compound when combined with established chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy in both in vitro and in vivo models .

Data Tables

PropertyValue
Molecular FormulaC5H7F5S
Molecular Weight194.17 g/mol
CAS Number148757-88-4
Antiproliferative IC50~15 µM
Potential ApplicationsCancer therapy

Properties

CAS No.

821767-13-9

Molecular Formula

C9H14ClF5S

Molecular Weight

284.72 g/mol

IUPAC Name

1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium;chloride

InChI

InChI=1S/C9H14F5S.ClH/c10-8(11,9(12,13)14)4-3-7-15-5-1-2-6-15;/h1-7H2;1H/q+1;/p-1

InChI Key

HIGRNGKWSOMTOK-UHFFFAOYSA-M

Canonical SMILES

C1CC[S+](C1)CCCC(C(F)(F)F)(F)F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.